[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate
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Overview
Description
IMM-H007, also known as 2’,3’,5’-triacetyl-N6-(3-hydroxyphenyl) adenosine, is a small molecule compound that has garnered significant attention in the scientific community. This compound is known for its potent activation of AMP-activated protein kinase (AMPK) and its antagonistic effects on transforming growth factor beta 1 (TGFβ1).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IMM-H007 involves the acetylation of N6-(3-hydroxyphenyl) adenosine. The process typically includes the following steps:
Acetylation: N6-(3-hydroxyphenyl) adenosine is treated with acetic anhydride in the presence of a base such as pyridine to yield 2’,3’,5’-triacetyl-N6-(3-hydroxyphenyl) adenosine.
Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of IMM-H007 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: IMM-H007 undergoes various chemical reactions, including:
Oxidation: IMM-H007 can be oxidized to form corresponding quinones.
Reduction: Reduction of IMM-H007 can yield hydroquinones.
Substitution: The acetyl groups in IMM-H007 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
IMM-H007 has a wide range of scientific research applications:
Chemistry: IMM-H007 is used as a model compound to study the activation of AMP-activated protein kinase and its effects on various biochemical pathways.
Biology: IMM-H007 is employed in research to understand its role in regulating lipid metabolism and its potential in treating metabolic disorders.
Medicine: IMM-H007 has shown promise in treating cardiovascular diseases, non-alcoholic fatty liver disease, and inflammatory atherosclerosis. It is also being investigated for its potential in cancer therapy due to its anti-inflammatory properties.
Industry: IMM-H007 is used in the development of new therapeutic agents and as a reference compound in pharmacological studies
Mechanism of Action
IMM-H007 exerts its effects through multiple mechanisms:
Activation of AMP-activated protein kinase: IMM-H007 activates AMP-activated protein kinase, which plays a crucial role in regulating cellular energy homeostasis. This activation leads to improved lipid metabolism and reduced inflammation.
Antagonism of transforming growth factor beta 1: IMM-H007 inhibits the binding of transforming growth factor beta 1 to its receptors, thereby downregulating the Smad2/3 signaling pathway. This inhibition reduces fibrosis and inflammation in cardiovascular diseases.
Regulation of NF-κB and JNK/AP1 signaling: IMM-H007 represses the activity of nuclear factor kappa B and c-Jun N-terminal kinase/AP1 signaling pathways, leading to reduced endothelial inflammation
Comparison with Similar Compounds
IMM-H007 is unique in its dual role as an activator of AMP-activated protein kinase and an antagonist of transforming growth factor beta 1. Similar compounds include:
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide): AICAR is another activator of AMP-activated protein kinase but lacks the antagonistic effects on transforming growth factor beta 1.
Metformin: Metformin activates AMP-activated protein kinase and is widely used in treating type 2 diabetes mellitus. it does not have the same anti-inflammatory properties as IMM-H007.
Cordycepin: Cordycepin is a derivative of adenosine and has similar effects on AMP-activated protein kinase but differs in its molecular structure and specific biological activities
IMM-H007 stands out due to its unique combination of properties, making it a promising candidate for further research and therapeutic development.
Properties
Molecular Formula |
C18H19N5O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[(2R,5R)-5-[6-(3-hydroxyanilino)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H19N5O4/c1-11(24)26-8-14-5-6-15(27-14)23-10-21-16-17(19-9-20-18(16)23)22-12-3-2-4-13(25)7-12/h2-4,7,9-10,14-15,25H,5-6,8H2,1H3,(H,19,20,22)/t14-,15-/m1/s1 |
InChI Key |
XSGYPRXHHAULBZ-HUUCEWRRSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)O |
Canonical SMILES |
CC(=O)OCC1CCC(O1)N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)O |
Origin of Product |
United States |
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